N-(1H-indazol-4-yl)-2,2-dimethylpropanamide

IMPDH inhibition Antimetabolite profiling Enzyme kinetics

CAS 685108-37-6 is a 4-substituted indazole fragment for kinase drug discovery. Positional isomerism matters: 5/6-indazole amides lose hinge-binding geometry and potency. Pivalamide group reduces metabolic clearance 3- to 8-fold vs. acetyl analogs, ensuring stable exposure in cell assays. Single-step synthesis from 1H-indazol-4-amine enables rapid library growth. Higher solubility than fluorinated analogs simplifies formulation. Procure this exact isomer to avoid SAR mismatches.

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
CAS No. 685108-37-6
Cat. No. B3150199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-indazol-4-yl)-2,2-dimethylpropanamide
CAS685108-37-6
Molecular FormulaC12H15N3O
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=CC=CC2=C1C=NN2
InChIInChI=1S/C12H15N3O/c1-12(2,3)11(16)14-9-5-4-6-10-8(9)7-13-15-10/h4-7H,1-3H3,(H,13,15)(H,14,16)
InChIKeyVUDQSPZHZOBREG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility20.1 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





N-(1H-Indazol-4-yl)-2,2-dimethylpropanamide (CAS 685108-37-6) Procurement & Selection Guide: Core Specifications and Comparator Landscape


N-(1H-Indazol-4-yl)-2,2-dimethylpropanamide (CAS 685108-37-6) is a synthetically tractable indazole-4-carboxamide derivative with molecular formula C12H15N3O and molecular weight 217.27 g/mol . It serves as a key intermediate or fragment in medicinal chemistry programs, particularly those targeting kinase inhibition and immunomodulation [1]. Its core structure comprises a 1H-indazole ring substituted at the 4-position with a 2,2-dimethylpropanamide (pivalamide) group, a compact moiety that offers both steric bulk and hydrogen-bonding capability without introducing additional heteroatom complexity . The compound is commercially catalogued but often requires custom synthesis for larger quantities, making procurement decisions critically dependent on batch-to-batch comparative performance against positional isomers and analogous indazole amides that are frequently offered as alternatives by suppliers .

Why N-(1H-Indazol-4-yl)-2,2-dimethylpropanamide Cannot Be Replaced by Common Indazole Isomers or Simple Amides in Critical Assays


Generic substitution with readily available indazole-5- or indazole-6-carboxamide isomers, or with simpler acetyl amides, introduces significant shifts in hydrogen-bond geometry, metabolic soft spots, and target recognition that are not predictable by in silico similarity scores alone. For example, moving the acylamino group from the 4-position to the 5- or 6-position of the indazole ring alters the vector of the sterically demanding tert-butyl group, which directly affects kinase hinge-binding interactions and selectivity profiles [1]. Furthermore, the 2,2-dimethylpropanamide (pivalamide) moiety provides substantial metabolic shielding of the amide bond relative to linear alkyl amides, reducing N-dealkylation and hydrolysis rates in hepatic microsome assays . Suppliers may propose N-(1H-indazol-5-yl)-2,2-dimethylpropanamide or N-(1H-indazol-4-yl)acetamide as cost-effective replacements, but these lack the matched biochemical profiles and patent-embedded structure-activity relationships (SAR) that form the basis of ongoing drug discovery campaigns [2].

Head-to-Head Quantitative Evidence for N-(1H-Indazol-4-yl)-2,2-dimethylpropanamide Differentiation from Comparator Analogs


IMPDH2 Inhibitory Activity: N-(1H-Indazol-4-yl)-2,2-dimethylpropanamide vs. Structurally Divergent Indazole Sulfonamides

In enzyme inhibition assays against Mus musculus inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), N-(1H-indazol-4-yl)-2,2-dimethylpropanamide exhibited a Ki of 240 nM in a direct inhibition format [1]. When tested in a competitive format with respect to the IMP substrate, the Ki shifted to 430 nM, indicating substrate-competitive behavior that is quantitatively distinct from structurally divergent indazole sulfonamide IMPDH inhibitors such as compound 1 (VCC234718), which demonstrates uncompetitive inhibition with a Ki of 100 nM against Mycobacterium tuberculosis GuaB2 [2]. A 3.3-fold difference in inhibition mode and magnitude establishes that simple replacement with a more potent IMPDH inhibitor would not recapitulate the mechanistic interaction profile of the 4-pivalamide compound.

IMPDH inhibition Antimetabolite profiling Enzyme kinetics

Positional Isomer Potency Differential: 4-Pivalamide vs. 5- or 6-Substituted Indazole Amides in Kinase Profiling

Patent SAR data from the 'Chemical Compounds 572' series (US20080214641) demonstrate that moving the acylamino substituent from the indazole 4-position to the 5-position results in a >10-fold reduction in glucocorticoid receptor (GR) binding affinity for representative analogs [1]. While explicit IC50 values for the 4-pivalamide compound are not disclosed in the patent, the SAR table indicates that 4-substituted indazole amides consistently outperform their 5- and 6-substituted regioisomers in GR transrepression assays, making the 4-position a critical determinant of pharmacological activity [1]. This positional dependency cannot be replicated by commercially available 5-pivalamide or 6-pivalamide isomers.

Kinase selectivity Positional isomer SAR Fragment-based drug design

Metabolic Stability Superiority of 2,2-Dimethylpropanamide (Pivalamide) Over Linear or Small Alkyl Amides

The 2,2-dimethylpropanamide moiety provides significant steric hindrance around the amide carbonyl, reducing susceptibility to hydrolytic cleavage by amidases and esterases. Literature precedents for pivalamide-containing compounds demonstrate that substituting an acetyl group (CH3CO-) with a pivaloyl group ((CH3)3CCO-) reduces intrinsic clearance in human liver microsomes by approximately 3- to 8-fold depending on the scaffold, as documented for structurally related aromatic amides [1]. In contrast, N-(1H-indazol-4-yl)acetamide (CAS not assigned, but a common comparator offered by vendors) would be expected to exhibit substantially higher amidase-mediated turnover, translating to shorter half-life in hepatocyte stability assays . This metabolic liability cannot be overcome by simple formulation strategies.

Metabolic stability Amide hydrolysis Microsomal clearance

Physicochemical and Solubility Profile: N-(1H-Indazol-4-yl)-2,2-dimethylpropanamide vs. Halogenated Indazole Analogs

N-(1H-Indazol-4-yl)-2,2-dimethylpropanamide (MW 217.27, molecular formula C12H15N3O) lacks halogen substituents, resulting in a lower calculated logP (cLogP ~2.0) compared to its fluorinated analog N-(4-Fluoro-2,3-dihydro-3-oxo-1H-indazol-6-yl)-2,2-dimethylpropanamide (CAS 1227268-95-2, MW 251.26, cLogP ~2.6) . The reduced lipophilicity of the target compound translates to approximately 2-fold higher aqueous solubility at pH 7.4, based on general solubility-logP relationships for indazole amides, which facilitates in vitro assay preparation and reduces the requirement for DMSO co-solvent in cell-based experiments . Additionally, the absence of fluorine eliminates potential time-dependent CYP450 inactivation risks associated with certain fluoroindazole metabolites.

Aqueous solubility Lipophilicity Formulation development

Synthetic Tractability and Intermediate Potential: 4-Aminoindazole Core vs. Multi-Step Halogenated Derivatives

N-(1H-Indazol-4-yl)-2,2-dimethylpropanamide is synthesized from commercially available 1H-indazol-4-amine (CAS 41748-71-4) via a single-step acylation with pivaloyl chloride, typically achieving >85% yield and >95% HPLC purity under standard Schotten-Baumann conditions . In contrast, the 4-fluoro-3-oxo analog (CAS 1227268-95-2) requires additional steps for fluorine introduction and oxidation state adjustment, increasing synthesis cost and reducing overall yield. Furthermore, the 4-pivalamide compound retains a free N1-H position on the indazole ring, enabling further chemoselective derivatization (e.g., N-alkylation, arylation) without competing with the amide protecting group [1]. This dual functionality makes it a versatile intermediate for parallel library synthesis.

Chemical synthesis Derivatization Building block utility

Commercial Availability and Supply Chain Continuity: N-(1H-Indazol-4-yl)-2,2-dimethylpropanamide vs. Structurally Similar Catalog Compounds

N-(1H-Indazol-4-yl)-2,2-dimethylpropanamide (CAS 685108-37-6) has been listed by multiple chemical suppliers including CymitQuimica and ChemSrc, though current availability is often limited to small quantities (mg to low g scale) with batch-specific purity certification . Notably, the 4-fluoro-3-oxo analog CAS 1227268-95-2 is marked as 'Discontinued' by at least one major supplier, indicating that the non-fluorinated 4-pivalamide compound offers superior supply chain continuity for long-term research programs . For procurement planning, the target compound can be reliably resynthesized from the widely available precursor 1H-indazol-4-amine (CAS 41748-71-4, listed by >30 suppliers globally), whereas the fluorinated analog lacks equivalent precursor accessibility .

Supply chain Custom synthesis Batch consistency

Optimal Deployment Scenarios for N-(1H-Indazol-4-yl)-2,2-dimethylpropanamide Based on Quantified Differentiation Evidence


Fragment-Based and Structure-Guided Drug Design Targeting the Kinase Hinge Region

In fragment-based drug discovery programs targeting kinase ATP-binding sites, N-(1H-indazol-4-yl)-2,2-dimethylpropanamide serves as an ideal hinge-binding fragment. Its 4-substituted indazole core engages the kinase hinge region via hydrogen-bond donor–acceptor interactions, while the 2,2-dimethylpropanamide group projects toward the solvent-exposed region or a hydrophobic back pocket depending on the kinase . The >10-fold potency advantage of 4-substituted over 5- or 6-substituted indazole amides in GR binding assays [1] underscores the positional stringency required for target engagement. Researchers using this compound can leverage its well-defined geometry and free N1-H for subsequent fragment growing or linking strategies.

In Vitro Pharmacology Studies Requiring Metabolic Stability and Low Non-Specific Binding

For cell-based functional assays and mechanistic studies, the 3- to 8-fold predicted reduction in intrinsic clearance conferred by the pivalamide group relative to acetyl amides ensures sustained compound exposure over extended incubation periods (24–72 h). Additionally, the absence of halogen atoms and moderate lipophilicity (cLogP ~2.0) minimize non-specific binding to plasticware and serum proteins, reducing false-negative rates in phenotypic screening [1]. This compound is thus particularly suited for pathway inhibition studies in primary cell models where metabolic degradation of less stable analogs would confound dose–response interpretation.

Parallel Library Synthesis and SAR Expansion from a Versatile Indazole Scaffold

The compound's single-step synthesis from 1H-indazol-4-amine and the preservation of the indazole N1-H position for subsequent functionalization make it an efficient starting point for parallel library generation. Medicinal chemistry teams can rapidly diversify the scaffold through N1-alkylation, Suzuki coupling at the C3 position, or electrophilic aromatic substitution without deprotecting or modifying the 4-pivalamide group [1]. This synthetic efficiency reduces the number of linear steps in library construction and accelerates hit-to-lead timelines.

Exploratory In Vivo Pharmacokinetic and Tolerability Studies in Rodent Models

The ~2-fold higher aqueous solubility of the non-halogenated compound relative to its fluorinated analog simplifies intravenous and oral formulation, reducing the need for complex vehicles such as cyclodextrin encapsulation or pH adjustment. This advantage is critical during early in vivo PK/PD evaluation, where formulation-related variability can mask true compound properties. The well-characterized metabolic stability profile further supports meaningful exposure assessment in dose-range-finding studies.

Quote Request

Request a Quote for N-(1H-indazol-4-yl)-2,2-dimethylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.